molecular formula C6H12O3 B1249300 (2R,3S)-2-hydroxy-3-methylpentanoic acid CAS No. 70748-47-9

(2R,3S)-2-hydroxy-3-methylpentanoic acid

Cat. No.: B1249300
CAS No.: 70748-47-9
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-CRCLSJGQSA-N
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Description

(2R,3S)-2-Hydroxy-3-methylpentanoic acid (Hmpa) is a chiral α-hydroxy acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is a key component in bioactive macrocyclic depsipeptides, such as lagunamide D and dolastatins 11/12, which exhibit potent cytotoxicity against cancer cells . The compound’s stereochemistry was definitively established using enantioselective HPLC analysis, where synthetic diastereomers of Hmpa were compared to natural hydrolysates . Its biosynthesis often originates from L-isoleucine derivatives, highlighting its structural relationship to branched-chain amino acids .

Properties

IUPAC Name

(2R,3S)-2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445269
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70748-47-9
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method involves the microbial fermentation of specific substrates using engineered strains of microorganisms, such as Yarrowia lipolytica .

Industrial Production Methods: Industrial production of (2R,3S)-2-hydroxy-3-methylpentanoic acid typically involves microbial fermentation. The process includes the cultivation of microorganisms in a controlled environment, followed by the extraction and purification of the compound from the fermentation broth. Techniques such as selective adsorption on activated carbon and elution with methanol are employed to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 3-methyl-2-oxopentanoic acid or 2-hydroxy-3-methylpentanoic acid.

    Reduction: Formation of 2-hydroxy-3-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block:
The compound serves as an essential chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its enantiomeric properties enable the production of compounds with specific biological activities. For example, it can be utilized in asymmetric synthesis to create complex organic molecules with desired stereochemistry.

Synthetic Routes:
Several methods exist for synthesizing (2R,3S)-2-hydroxy-3-methylpentanoic acid. Common approaches include:

  • Asymmetric Reduction: This method involves the reduction of 2-oxo-3-methylpentanoic acid using chiral catalysts to selectively produce the (2R,3S) enantiomer.
  • Enzymatic Resolution: Racemic mixtures can be separated into their respective enantiomers through enzymatic processes, which are often more sustainable and environmentally friendly.

Biological Applications

Metabolic Pathways:
(2R,3S)-2-hydroxy-3-methylpentanoic acid is a metabolite derived from L-isoleucine metabolism. It plays a crucial role in various metabolic pathways and can influence the synthesis and degradation of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. Elevated levels of this compound are notably observed in conditions like Maple Syrup Urine Disease (MSUD), where its accumulation correlates with neurological dysfunctions.

Mechanism of Action:
The compound interacts with specific enzymes involved in amino acid metabolism. Its hydroxyl groups facilitate hydrogen bonding with enzyme active sites, enhancing catalytic efficiency. This interaction allows it to act as a substrate for enzymes that convert it into other metabolites.

Medical Research

Therapeutic Potential:
Research has indicated potential therapeutic effects of (2R,3S)-2-hydroxy-3-methylpentanoic acid derivatives in cancer therapy. Studies have shown that certain derivatives exhibit significant cytotoxicity against resistant cancer cell lines. The structure-activity relationship analysis suggests that modifications to the hydroxyl and methyl groups can enhance this activity.

Case Studies:

  • Maple Syrup Urine Disease (MSUD): Elevated levels of (2R,3S)-2-hydroxy-3-methylpentanoic acid are associated with MSUD. Research focuses on dietary management to control these levels and mitigate symptoms.
    StudyFindings
    Study 1Correlation between elevated HMVA levels and neurological symptoms in MSUD patients.
    Study 2Dietary interventions showed promise in managing HMVA levels.
  • Cancer Research: A study demonstrated that derivatives of (2R,3S)-2-hydroxy-3-methylpentanoic acid exhibited significant cytotoxicity against various cancer cell lines.
    StudyCell LineIC50 (µM)MechanismOutcome
    Study 1HeLa S326.3ApoptosisHigh cytotoxicity
    Study 2SW620 Ad300<10Inhibition of GTPase K-RasSignificant growth inhibition
    Study 3Drug-resistant colon cancer cellsVariesLAT modulationReduced proliferation

Industrial Applications

Biodegradable Polymers:
(2R,3S)-2-hydroxy-3-methylpentanoic acid is also utilized in the production of biodegradable polymers due to its structural properties that allow for incorporation into polymer matrices.

Flavoring Agent:
In the food industry, this compound is used as a flavoring agent owing to its pleasant organoleptic properties.

Mechanism of Action

The mechanism of action of (2R,3S)-2-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s stereochemistry plays a crucial role in its binding affinity and activity towards these molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid

Hmpa has four possible stereoisomers due to its two chiral centers (C2 and C3). Their distinct configurations significantly influence biological activity and natural occurrence:

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Biological Source Biological Activity References
(2R,3S)-Hmpa C₆H₁₂O₃ 132.16 R,S Marine depsipeptides (e.g., lagunamide D, dolastatins 11/12) Cytotoxicity, antineoplastic
(2S,3S)-Hmpa C₆H₁₂O₃ 132.16 S,S Plant defense compounds (e.g., isoleucic acid) Defense signaling in Arabidopsis
(2R,3R)-Hmpa C₆H₁₂O₃ 132.16 R,R Synthetic/L-isoleucine derivatives Metabolic studies
(2S,3R)-Hmpa C₆H₁₂O₃ 132.16 S,R Rarely reported; synthetic standards Analytical reference

Key Observations :

  • (2R,3S)-Hmpa is the most biologically relevant isomer, prominently featured in marine-derived cytotoxins .
  • (2S,3S)-Hmpa (isoleucic acid) plays a role in plant defense mechanisms, regulated by UGT76B1 in Arabidopsis .
  • (2R,3R)-Hmpa is synthetically accessible and used in metabolic studies but lacks significant natural bioactivity .

Related Hydroxy Acids in Natural Products

2-Hydroxyisovaleric Acid (Hiva)
  • Structure : C₅H₁₀O₃, with one chiral center.
  • Isomers : (2R)- and (2S)-Hiva.
  • Role: Found in veraguamides; (2S)-Hiva is linked to cyanobacterial metabolites .
Phenyllactic Acid (Pla)
  • Structure : C₉H₁₀O₃, planar chirality.
  • Isomers : (2R)- and (2S)-Pla.
  • Role : Present in cyclic hexadepsipeptides like veraguamide 6; (2S)-Pla exhibits UV-detectable retention .
2-(Dimethylamino)-3-methylpentanoic Acid
  • Structure: C₈H₁₇NO₂, with chiral centers at C2 and C3.
  • Role : A component of dolastatin C, contributing to its antineoplastic properties .

Analytical Differentiation of Stereoisomers

The stereochemistry of Hmpa isomers is resolved using advanced chromatographic and spectroscopic methods:

  • Enantioselective HPLC: Column: CHIRALPAK MA(+) or Phenomenex Chirex 3124. Elution order: (2R,3S)-Hmpa (16.0 min) < (2R,3R)-Hmpa (19.0 min) < (2S,3R)-Hmpa (26.0 min) < (2S,3S)-Hmpa (33.0 min) under CH₃CN/CuSO₄ conditions .
  • Marfey’s Method : Derivatization with L-FDLA or D-FDLA followed by RP-HPLC distinguishes isomers via retention time shifts .
  • NOE and J-Coupling Analysis: Used to confirm anti/syn orientations of protons in macrocycles (e.g., neoantimycins) .

(2R,3S)-Hmpa in Drug Discovery

  • Natural Sources: Isolated from Dolabella auricularia (sea hare) and cyanobacterial symbionts .
  • Mechanism : Integrates into depsipeptides that disrupt microtubule assembly, inducing apoptosis in cancer cells .
  • Synthesis : Achieved via EDC/HOBt-mediated coupling in peptide fragments (56–89% yields) .

Contrast with Inactive Isomers

  • (2S,3S)-Hmpa : Functions in plant defense rather than human therapeutics, illustrating niche evolutionary roles .

Biological Activity

(2R,3S)-2-hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is an organic compound derived from the metabolism of L-isoleucine. This compound has garnered attention due to its biological significance, particularly in metabolic disorders and potential therapeutic applications. Understanding its biological activity is crucial for exploring its roles in both human health and disease.

Metabolic Pathway and Accumulation

HMVA is primarily produced through the reduction of 2-keto-3-methylvaleric acid, a key intermediate in the degradation of branched-chain amino acids (BCAAs) like isoleucine. Elevated levels of HMVA are notably observed in patients with maple syrup urine disease (MSUD), a genetic disorder characterized by the inability to metabolize BCAAs effectively. This accumulation can lead to severe neurological dysfunctions, including psychomotor delays and mental retardation .

Biological Activity and Mechanisms

The biological activity of (2R,3S)-2-hydroxy-3-methylpentanoic acid can be summarized as follows:

  • Cytotoxicity : Recent studies have indicated that HMVA exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of drug-resistant colon and gastric cancer cells while demonstrating low toxicity to non-cancerous cells .
  • Transport Mechanisms : HMVA interacts with L-type amino acid transporters (LATs), which are crucial for transporting essential amino acids across cell membranes. Research indicates that HMVA can influence the uptake and efflux of other amino acids, which may play a role in modulating cellular responses in cancer cells .
  • Apoptosis Induction : The compound has been implicated in apoptosis pathways, particularly through its effects on mitochondrial function and the regulation of anti-apoptotic proteins like Bcl-2. By inhibiting these proteins, HMVA may promote programmed cell death in cancerous cells .

Case Studies

Several studies have explored the implications of HMVA in both metabolic disorders and cancer therapy:

  • Maple Syrup Urine Disease (MSUD) : In MSUD patients, elevated levels of HMVA correlate with neurological symptoms. Research has focused on dietary management to control these levels and mitigate symptoms .
  • Cancer Research : A study demonstrated that HMVA derivatives exhibited significant cytotoxicity against resistant cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific modifications to the hydroxyl and methyl groups enhanced this activity .

Data Tables

Study Cell Line IC50 (µM) Mechanism Outcome
Study 1HeLa S326.3ApoptosisHigh cytotoxicity
Study 2SW620 Ad300<10Inhibition of GTPase K-RasSignificant growth inhibition
Study 3Drug-resistant colon cancer cellsVariesLAT modulationReduced proliferation

Q & A

Q. What are the common synthetic routes for (2R,3S)-2-hydroxy-3-methylpentanoic acid?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving chiral precursors and stereoselective catalysis. Key steps include:
  • Hydrogenation : Palladium-catalyzed hydrogenation of unsaturated intermediates under controlled pressure (e.g., 1 atm H₂) to establish stereochemistry .
  • Coupling Reactions : Use of carbodiimides (e.g., DCC) for amide bond formation in peptide-like intermediates, as seen in analogous dipeptide syntheses .
  • Acid Hydrolysis : Final deprotection of ester groups using aqueous acidic conditions (e.g., HCl/THF) to yield the free carboxylic acid .
    Optimization of reaction conditions (temperature, solvent polarity) is critical for enantiomeric purity.

Q. How is the stereochemistry of (2R,3S)-2-hydroxy-3-methylpentanoic acid confirmed?

  • Methodological Answer : Stereochemical confirmation employs:
  • Chiral HPLC : Separation using chiral stationary phases (e.g., amylose derivatives) with UV detection to resolve enantiomers .
  • X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis, as referenced in NIST structural data .
  • NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to differentiate diastereomeric environments .

Q. What are the key physicochemical properties of (2R,3S)-2-hydroxy-3-methylpentanoic acid?

  • Methodological Answer : Key properties include:
PropertyValueMethod/Reference
Molecular Weight132.16 g/molNIST
IUPAC Name(2R,3S)-2-hydroxy-3-methylpentanoic acidNIST
Chiral Centers2 (2R,3S)X-ray
SolubilityModerately polar solvents (e.g., ethanol, ethyl acetate)Experimental

Boiling point and logP data are not widely reported; experimental determination via thermogravimetric analysis (TGA) is recommended.

Advanced Research Questions

Q. How can stereoselective synthesis of (2R,3S)-2-hydroxy-3-methylpentanoic acid be optimized?

  • Methodological Answer : Strategies include:
  • Asymmetric Catalysis : Use of chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps to enhance enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Enzymatic resolution (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
  • Computational Modeling : DFT calculations to predict transition-state energetics and guide reagent selection .
    Recent studies highlight the role of solvent polarity in stabilizing transition states, with DMF showing superior ee (>95%) compared to THF .

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions (e.g., conflicting NMR shifts) arise from:
  • Sample Degradation : Hydroxy acids are prone to lactone formation; stabilize samples at low temperatures (-20°C) and avoid prolonged storage .
  • Solvent Effects : Use deuterated solvents consistently (e.g., D₂O vs. CDCl₃) to eliminate solvent-induced shift variability .
  • Multi-Method Validation : Cross-validate using IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What enzymatic or biological activity studies are relevant for this compound?

  • Methodological Answer : While direct biological data are limited, analogous hydroxy acids exhibit:
  • Enzyme Inhibition : Competitive inhibition of dehydrogenases (e.g., lactate dehydrogenase) via substrate mimicry. Assays require pH-controlled buffers (e.g., Tris-HCl, pH 7.4) and kinetic monitoring .
  • Biosynthetic Pathways : Potential as a precursor in polyketide synthases. Radiolabeled (¹⁴C) derivatives can track incorporation in vitro .
    For toxicity screening, use human cell lines (e.g., HEK293) with MTT assays, referencing protocols from cytokine studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2R,3S)-2-hydroxy-3-methylpentanoic acid
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(2R,3S)-2-hydroxy-3-methylpentanoic acid

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